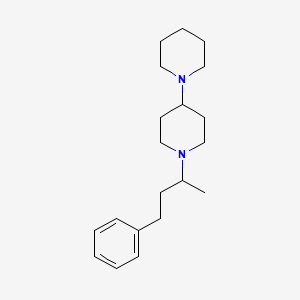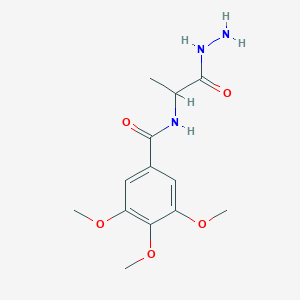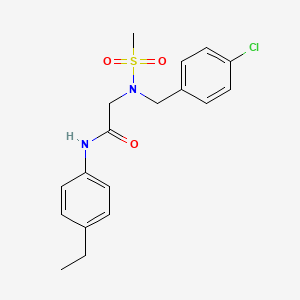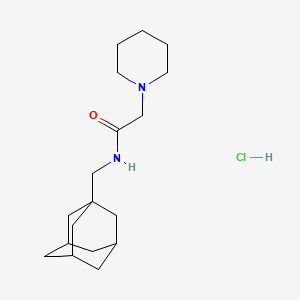
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, also known as MPPP, is a synthetic compound that belongs to the class of piperidines. It has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the dopamine-producing neurons in the brain are damaged, leading to a decrease in dopamine levels. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine prevents the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. It has also been shown to have an analgesic effect, which means that it can help alleviate pain. Additionally, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been shown to have an antidepressant effect, which means that it can help alleviate symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its ability to increase dopamine levels in the brain. This can be useful in studying the effects of dopamine on various physiological processes. However, one of the limitations of using 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in lab experiments is its potential for abuse. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been used as a recreational drug, and its use can lead to addiction and other adverse effects.
Orientations Futures
There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. One direction is the development of new and more efficient synthesis methods for 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. Another direction is the study of the effects of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the potential for the use of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine in the treatment of drug addiction is an area of interest for future research.
Conclusion:
In conclusion, 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a synthetic compound that has been extensively studied for its potential use in the treatment of Parkinson's disease. Its ability to increase dopamine levels in the brain has been shown to be effective in alleviating the symptoms of Parkinson's disease. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry. While 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has several advantages for lab experiments, its potential for abuse is a limitation. There are several future directions for the study of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine, including the development of new synthesis methods and the study of its effects on other neurological disorders.
Méthodes De Synthèse
The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine involves the reaction of 1-phenyl-1,2-propanedione with piperidine in the presence of hydrochloric acid and aluminum chloride. The resulting product is then reduced using lithium aluminum hydride to yield 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine. The synthesis of 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. 1'-(1-methyl-3-phenylpropyl)-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-phenylbutan-2-yl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-18(10-11-19-8-4-2-5-9-19)21-16-12-20(13-17-21)22-14-6-3-7-15-22/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKXKLPQKTGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylbutan-2-yl)-4-piperidin-1-ylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)

![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)

![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)